1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(2-methylphenoxy)ethan-1-one
Description
This compound is a triazolopyrimidine derivative featuring a benzyl-substituted triazole ring fused to a pyrimidine core. The structure includes a piperazine linker connected to a phenoxy ethanone moiety with a 2-methyl substituent on the phenyl ring.
Properties
IUPAC Name |
1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O2/c1-18-7-5-6-10-20(18)33-16-21(32)29-11-13-30(14-12-29)23-22-24(26-17-25-23)31(28-27-22)15-19-8-3-2-4-9-19/h2-10,17H,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZMIOXBGCTMCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of F2865-1333 is Glycogen phosphorylase, liver form . This enzyme plays a crucial role in carbohydrate metabolism.
Mode of Action
It is known to interact with its target, the glycogen phosphorylase, liver form. The resulting changes due to this interaction are yet to be elucidated.
Biological Activity
The compound 1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(2-methylphenoxy)ethan-1-one is a complex heterocyclic molecule with potential applications in medicinal chemistry. Its unique structural features, including the triazolopyrimidine core and piperazine moiety, suggest significant biological activity. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure
The compound can be described by the following structural formula:
Biological Activity Overview
Research indicates that compounds similar to this one exhibit a range of biological activities, including:
- Anticancer Properties : In vitro studies have shown that triazolopyrimidine derivatives can inhibit cancer cell proliferation.
- Antimicrobial Effects : Some derivatives demonstrate significant antimicrobial activity against various pathogens.
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in cellular signaling pathways.
Anticancer Activity
A study evaluating the cytotoxic effects of various triazolopyrimidine derivatives found that compounds with similar structures to the target compound exhibited notable inhibitory effects on cancer cell lines. For instance, a derivative demonstrated an IC50 value of 1.4 µM against the MDA-MB-231 breast cancer cell line, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Target Compound | MDA-MB-231 | 1.4 |
| Sorafenib | MDA-MB-231 | 5.2 |
| Another Derivative | HepG2 | 74.2 |
Antimicrobial Activity
Another study focused on the antimicrobial properties of triazolopyrimidine derivatives reported significant activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:
- Kinase Inhibition : The triazolopyrimidine core may inhibit specific kinases involved in cancer cell signaling pathways.
- Receptor Interaction : The piperazine moiety could facilitate binding to various receptors, influencing cellular responses.
Case Studies
Several case studies have highlighted the potential therapeutic applications of similar compounds:
- Cytotoxicity Against HepG2 Cells : A derivative exhibited moderate cytotoxicity with an IC50 value of 74.2 µM against HepG2 liver cancer cells .
- Inhibition of VEGFR2 Kinase : A related compound showed a modest inhibitory rate on VEGFR2 kinase (5.72% at 20 µM), suggesting potential applications in targeting angiogenesis in tumors .
Comparison with Similar Compounds
Key Observations:
Electron-donating groups (e.g., methoxy in ) could alter electronic properties, affecting binding interactions with target proteins.
Phenoxy Ethanone Variations: 2-Methylphenoxy (target) vs. 2-methoxyphenoxy (): Methyl groups reduce polarity compared to methoxy, which may improve metabolic stability but decrease solubility. 3-Methylphenyl () introduces steric effects that might modulate receptor selectivity.
Physicochemical and Pharmacokinetic Predictions
- Molecular Weight : All analogs fall within 443–472 Da, suggesting moderate adherence to Lipinski’s Rule of Five.
- Polar Surface Area : Higher values for methoxy/ethoxy analogs (e.g., 459.5 g/mol in ) may reduce blood-brain barrier penetration compared to the target compound.
- Solubility: The 2-methylphenoxy group (target) likely improves lipophilicity over polar substituents, but this could necessitate formulation adjustments for in vivo studies.
Preparation Methods
Cyclocondensation of Aminotriazole and Pyrimidine Derivatives
Triazolopyrimidines are typically synthesized via cyclocondensation between 5-amino-1,2,3-triazole derivatives and pyrimidine precursors. For the 3-benzyl-substituted variant:
-
Starting materials :
-
5-Amino-1-benzyl-1H-1,2,3-triazole
-
4,6-Dichloropyrimidine
-
-
Reaction conditions :
-
Solvent: Dimethylformamide (DMF) or acetonitrile
-
Base: Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
-
Temperature: 80–100°C, 12–24 hours
-
-
Mechanism :
Nucleophilic displacement of chlorine at position 4 of pyrimidine by the triazole’s amino group, followed by intramolecular cyclization to form the fused triazolopyrimidine system. -
Outcome :
7-Chloro-3-benzyl-triazolo[4,5-d]pyrimidine (Intermediate A).
Functionalization of the Piperazine Ring
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
Intermediate A undergoes substitution with piperazine to introduce the nitrogen linker:
-
Reagents :
-
Piperazine (2.5 equiv)
-
Solvent: 1,4-Dioxane
-
Catalyst: None (thermal conditions)
-
-
Conditions :
-
Product :
7-(Piperazin-1-yl)-3-benzyl-triazolo[4,5-d]pyrimidine (Intermediate B).
Installation of the Phenoxyketone Side Chain
Acylation of Piperazine
The final step involves coupling Intermediate B with 2-(2-methylphenoxy)acetyl chloride:
-
Reagent synthesis :
-
Coupling reaction :
-
Solvent: Dichloromethane (DCM)
-
Base: Triethylamine (Et<sub>3</sub>N)
-
Stoichiometry: 1.1 equiv acyl chloride, 2.0 equiv base
-
Temperature: 0°C → room temperature, 4 hours
-
-
Workup :
-
Aqueous extraction, drying (MgSO<sub>4</sub>), and silica gel chromatography.
-
-
Yield :
~68% (extrapolated from analogous phenoxyketone syntheses).
Optimization and Process Considerations
Catalytic Enhancements
Purification Challenges
-
Chromatography : Reverse-phase HPLC (C18 column, MeOH/H<sub>2</sub>O gradient) resolves triazolopyrimidine byproducts.
-
Crystallization : Ethyl acetate/n-hexane recrystallization achieves >95% purity.
Analytical Characterization
Critical spectroscopic data for validation:
Comparative Analysis with Structural Analogs
Modifications to the triazolopyrimidine core or side chain alter synthetic routes:
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and what critical reaction conditions must be optimized?
The compound is synthesized via multi-step routes involving:
- Triazolopyrimidine core formation : Cyclocondensation of aminotriazole derivatives with carbonyl precursors under reflux in solvents like DMF or DCM .
- Piperazine coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperazine moiety, requiring palladium catalysts and elevated temperatures (80–120°C) .
- Functionalization : Final steps involve alkylation or acylation (e.g., using 2-methylphenoxyacetyl chloride) in anhydrous conditions .
Critical optimizations : Reaction pH (7–9 for amine coupling), inert atmosphere (N₂/Ar) to prevent oxidation, and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
- NMR spectroscopy : ¹H/¹³C NMR to verify triazolopyrimidine core (δ 8.5–9.0 ppm for aromatic protons) and piperazine linkage (δ 2.5–3.5 ppm for CH₂ groups) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 459.5) and rule out side products .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and resolve co-eluting impurities .
Q. How do solubility and logP values influence experimental design for in vitro assays?
- Solubility : Limited aqueous solubility (logP ~3.5–4.2) necessitates dissolution in DMSO or DMF, followed by dilution in assay buffers (final organic solvent <1% v/v) .
- Solvent compatibility : Avoid aqueous solutions at neutral pH for long-term storage; lyophilization in tert-butanol/water mixtures improves stability .
Advanced Research Questions
Q. What hypotheses exist regarding the compound’s mechanism of action, and how can they be validated experimentally?
- Hypothesis 1 : Inhibition of kinase pathways (e.g., PI3K/AKT) via triazolopyrimidine core binding to ATP pockets. Validate via kinase inhibition assays (IC₅₀ determination) and Western blotting for phosphorylated targets .
- Hypothesis 2 : Modulation of GPCRs (e.g., serotonin receptors) via piperazine interactions. Use radioligand binding assays (³H-LSD displacement) and cAMP accumulation studies .
- Validation workflow : Combine computational docking (AutoDock Vina) with site-directed mutagenesis of predicted binding residues .
Q. How can structure-activity relationship (SAR) studies be designed to optimize potency while minimizing toxicity?
- Variable substituents : Replace benzyl (3-position) with electron-withdrawing groups (e.g., 4-fluorobenzyl) to enhance target affinity .
- Piperazine modifications : Introduce methyl or ethyl groups to improve blood-brain barrier penetration for CNS targets .
- Toxicity screening : Parallel in vitro cytotoxicity (MTT assay on HEK293 cells) and hERG channel inhibition assays (patch-clamp electrophysiology) .
Q. What advanced analytical methods resolve contradictions in reported bioactivity data across studies?
- Issue : Discrepancies in IC₅₀ values (e.g., 10 nM vs. 1 µM in kinase assays).
- Resolution : Standardize assay conditions (ATP concentration, pH) and validate via orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic activity) .
- Data normalization : Use reference inhibitors (e.g., staurosporine) as internal controls to account for inter-lab variability .
Q. How can computational modeling predict metabolic liabilities and guide prodrug design?
- Metabolism prediction : CYP450 isoform profiling (CYP3A4/2D6) using liver microsomes and LC-MS/MS metabolite identification .
- Prodrug strategies : Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) at the ethanone moiety to enhance oral bioavailability .
Q. What experimental designs mitigate challenges in crystallizing the compound for X-ray diffraction studies?
- Crystallization conditions : Screen solvents (e.g., methanol/water) with vapor diffusion methods. Additive screening (e.g., n-octyl β-D-glucopyranoside) improves crystal lattice formation .
- Alternative approaches : Use cryo-EM for ligand-bound protein complexes if crystallization fails .
Methodological Guidance for Data Contradictions
Q. How should researchers address variability in synthetic yields reported across literature?
- Root causes : Impurity in starting materials (e.g., 3-benzyltriazolo precursors), incomplete piperazine coupling.
- Solutions :
- Purify intermediates via flash chromatography before proceeding .
- Monitor reactions in real-time using inline FTIR for carbonyl (1700 cm⁻¹) and amine (3300 cm⁻¹) peaks .
Q. What strategies reconcile conflicting cytotoxicity data in different cell lines?
- Controlled variables : Ensure consistent cell passage number, serum concentration, and seeding density.
- Mechanistic follow-up : Perform transcriptomic profiling (RNA-seq) to identify off-target pathways in sensitive vs. resistant lines .
Tables for Key Data
Q. Table 1: Synthetic Yield Optimization
| Step | Reagent/Condition | Yield Range | Critical Parameters |
|---|---|---|---|
| Core Formation | DMF, 100°C, 12h | 60–75% | Anhydrous conditions, N₂ atmosphere |
| Piperazine Coupling | Pd/C, K₂CO₃, 80°C | 45–65% | Catalyst loading (5 mol%) |
| Final Acylation | 2-Methylphenoxyacetyl chloride, DCM | 70–85% | Slow addition to prevent dimerization |
Q. Table 2: Bioactivity Data Normalization
| Assay Type | Control Compound | Expected IC₅₀ Range | Normalization Method |
|---|---|---|---|
| Kinase Inhibition | Staurosporine | 2–10 nM | % Inhibition at 1 µM ATP |
| GPCR Binding | Serotonin | 50–200 nM | Radioligand displacement (Kᵢ calculation) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
